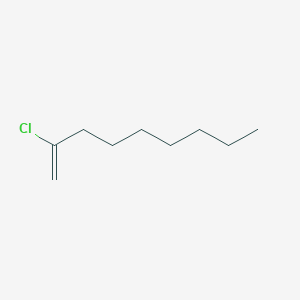

2-Chloro-1-nonene

Descripción

Contextualization of 2-Chloro-1-nonene within the Broader Class of Halogenated Alkenes

Halogenated alkenes, or haloalkenes, are hydrocarbons containing at least one carbon-carbon double bond and one or more halogen atoms. The presence of the halogen atom significantly modifies the physical and chemical properties of the parent alkene. Chlorinated alkenes, such as this compound, are generally characterized as low boiling point, volatile compounds. waterquality.gov.au Their solubility in water is typically low, though it varies with the degree of chlorination. waterquality.gov.au

The carbon-chlorine bond in chloroalkenes is polarized, and the chlorine atom can act as a leaving group in nucleophilic substitution reactions. The double bond, meanwhile, is a site of electron density, making it susceptible to electrophilic addition reactions. The interplay between these two functional groups dictates the reactivity of the molecule. Environmentally, smaller chloroethylenes are known to be readily volatilized from water and are not expected to bioaccumulate significantly. waterquality.gov.au Their biodegradation in the environment is generally slow and can occur through processes like reductive dehalogenation under anaerobic conditions. enviro.wikiresearchgate.net

Historical Perspectives on Chloroalkene Chemistry Research

The study of chloroalkenes has a long history, dating back to the 19th century. The simplest member of this class, vinyl chloride (chloroethene), was first synthesized in 1835 by Justus von Liebig and his student Henri Victor Regnault by treating 1,2-dichloroethane (B1671644) with potassium hydroxide (B78521) in ethanol (B145695). wikidoc.orgacs.org This foundational work paved the way for further exploration of chloroalkene synthesis and reactivity.

In the early 20th century, industrial methods for producing vinyl chloride were developed, notably a process patented in 1912 that used acetylene (B1199291) and hydrogen chloride. wikidoc.org The subsequent development of ethylene-based routes in the mid-20th century made vinyl chloride a major industrial commodity, primarily for the production of polyvinyl chloride (PVC). wikipedia.orgbritannica.com This large-scale production spurred further research into the chemistry of chloroalkenes, including their polymerization, reactivity, and environmental and health impacts, which became a significant concern in the 1970s. acs.orgbritannica.comvinyl.org.au This historical trajectory from laboratory curiosity to industrial chemical and environmental contaminant has shaped the modern understanding of the broader class to which this compound belongs.

Contemporary Significance of this compound in Synthetic and Environmental Research

In modern research, the significance of chloroalkene structures, including that found in this compound, has evolved. A prominent area of contemporary research is in medicinal chemistry, specifically in the development of peptidomimetics. Peptides are promising drug candidates but often suffer from poor metabolic stability and low membrane permeability. nih.gov To overcome these limitations, researchers replace the amide bonds in peptides with more stable isosteres.

Chloroalkene Dipeptide Isosteres (CADIs) have emerged as a novel and effective replacement for the peptide bond. nih.govchemrxiv.org The chloroalkene moiety mimics the geometry of the peptide bond while increasing the lipophilicity of the molecule, which can enhance membrane permeability. chemrxiv.org Research has shown that incorporating a CADI into a cyclic peptide can significantly increase its biological activity, demonstrating the potential of this chemical modification in drug discovery. nih.gov The synthesis of these complex peptidomimetics relies on building blocks that contain the chloroalkene structure, highlighting the synthetic importance of compounds like this compound as potential precursors or model systems. nih.govresearchgate.net

From an environmental perspective, chlorinated hydrocarbons are recognized as significant groundwater contaminants. nih.gov Research focuses on their environmental fate, transport, and remediation. waterquality.gov.auenviro.wiki Chlorinated alkenes can be formed from the degradation of other chlorinated compounds, such as chlorinated paraffins, which are used as industrial additives. acs.org Understanding the behavior of specific chloroalkenes is crucial for assessing environmental risk and developing effective cleanup strategies.

Overview of Key Research Areas Pertaining to this compound

Research related to this compound and similar chloroalkenes is concentrated in several key areas:

Synthetic Methodology: A primary research focus is the development of new and efficient methods for the synthesis of chloroalkenes. This includes stereoselective methods that control the geometry (Z or E) of the double bond, which is critical for applications like CADI synthesis. bohrium.com Methods such as the Wittig reaction and organocuprate-mediated alkylations are explored to create these structures. researchgate.nettandfonline.comresearchgate.net

Medicinal Chemistry and Peptidomimetics: As discussed, the incorporation of chloroalkene units into peptides (as CADIs) is a vibrant area of research. Studies investigate how this substitution affects the peptide's conformation, stability, and biological activity, with the goal of creating more effective therapeutics. nih.govnih.gov

Reaction Mechanisms and Physical Organic Chemistry: Researchers study the fundamental reactivity of chloroalkenes. For example, mass spectrometry studies have investigated the elimination of hydrogen chloride from chloroalkene ions to understand their fragmentation pathways and reaction energetics. aip.org

Environmental Chemistry: This area investigates the occurrence, degradation, and toxicity of chlorinated alkenes in the environment. Studies on the natural attenuation of these compounds in groundwater are vital for environmental remediation efforts. waterquality.gov.auenviro.wiki The thermal degradation of related chlorinated alkanes can lead to the formation of chlorinated alkenes, which is relevant to their environmental lifecycle. acs.org

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-chloronon-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17Cl/c1-3-4-5-6-7-8-9(2)10/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFXZYKAMIOLQOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80499478 | |

| Record name | 2-Chloronon-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80499478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1745-15-9 | |

| Record name | 2-Chloronon-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80499478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Chemical Transformations Involving 2 Chloro 1 Nonene

Electron Movement and Reaction Intermediates in Chloroalkene Chemistry

The reactivity of 2-chloro-1-nonene is largely governed by the electronic properties of the C=C double bond, which is influenced by the attached chlorine atom. The chlorine atom exerts a dual electronic effect: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric or resonance effect (+M). In vinyl chlorides, the inductive effect typically dominates, leading to a decrease in the electron density of the double bond compared to a simple alkene. echemi.com This reduced nucleophilicity makes this compound less reactive towards electrophiles than its non-halogenated counterpart, 1-nonene (B85954). msu.edumsu.edu

Carbocationic Pathways in Addition and Substitution Reactions

In electrophilic addition reactions, the initial step often involves the formation of a carbocation intermediate. unacademy.commasterorganicchemistry.com For this compound, the attack of an electrophile (E⁺) on the double bond can, in principle, lead to two different carbocations. The stability of these carbocations is a critical factor in determining the reaction's regioselectivity.

The formation of a carbocation is generally the rate-determining step in these reactions. uoanbar.edu.iq The stability of carbocations follows the order: tertiary > secondary > primary. wou.edu In the case of this compound, protonation at C1 would yield a secondary carbocation at C2, which is destabilized by the electron-withdrawing chlorine atom. Protonation at C2 would lead to a primary carbocation at C1, which is also highly unstable. However, the secondary carbocation at C2, despite the destabilizing inductive effect of the adjacent chlorine, is generally considered the more plausible intermediate due to the greater substitution. The chlorine atom can also participate in resonance stabilization of the adjacent positive charge by donating one of its lone pairs, forming a chloronium-like character. This delocalization can partially offset the inductive destabilization.

Carbocation intermediates are also central to certain types of nucleophilic substitution reactions, specifically the SN1 mechanism. libretexts.org While vinylic halides like this compound are generally unreactive towards SN1 reactions due to the instability of the resulting vinyl cation, under forcing conditions or with specific reagents that can stabilize the carbocation, such pathways could be envisaged.

Radical Anion and Radical Species in Chlorinated Systems

The formation of radical anions occurs through the addition of a single electron to a neutral molecule, often from an alkali metal or through electrochemical reduction. utexas.edu These species are characterized by the presence of both an unpaired electron and a negative charge. uchile.cl For this compound, a radical anion could be formed by the addition of an electron to its lowest unoccupied molecular orbital (LUMO). The carbon-chlorine bond in chloroalkanes is a potential site for reductive processes. Single electron transfer to an aryl chloride, for instance, can lead to the corresponding arene radical anion which then fragments. nih.gov A similar process could occur with this compound, where the initial radical anion could undergo cleavage of the C-Cl bond to generate a vinylic radical and a chloride ion.

Free radical reactions, initiated by light or radical initiators, represent another important class of transformations. chemtube3d.com For alkenes, radical addition, particularly of HBr in the presence of peroxides, is a well-known process that proceeds via an anti-Markovnikov mechanism. libretexts.org In the context of this compound, a radical initiator could lead to the formation of various radical species, potentially leading to polymerization or addition reactions with distinct regioselectivity compared to their ionic counterparts.

Detailed Studies of Electrophilic Addition Mechanisms to the Double Bond of this compound

Electrophilic addition is a characteristic reaction of alkenes. libretexts.orglumenlearning.com However, the presence of the chlorine atom in this compound modifies the reactivity and regiochemistry of these additions compared to simple alkenes.

Halogen Addition via Cyclic Halonium Ion Intermediates

The addition of halogens like chlorine (Cl₂) or bromine (Br₂) to alkenes typically proceeds through a cyclic halonium ion intermediate. libretexts.orgwikipedia.orgmasterorganicchemistry.com This mechanism accounts for the observed anti-stereochemistry of the addition, where the two halogen atoms add to opposite faces of the double bond. masterorganicchemistry.com

In the case of this compound, the reaction with a halogen (X₂) would involve the formation of a cyclic chloronium or bromonium ion. The initial electrophilic attack by the halogen molecule is followed by the formation of the three-membered ring intermediate. wikipedia.org The presence of the chlorine atom already on the double bond would influence the charge distribution in this intermediate. The subsequent nucleophilic attack by the halide ion (X⁻) would occur at one of the two carbon atoms of the cyclic ion. libretexts.org This attack happens from the side opposite to the bridging halogen, leading to the anti-addition product. masterorganicchemistry.com The regioselectivity of this second step would be influenced by both steric hindrance from the long nonyl chain and the electronic effects of the original chlorine atom.

| Reagent | Intermediate | Expected Product(s) | Key Mechanistic Feature |

| Cl₂ | Cyclic Chloronium Ion | 1,1,2-Trichlorononane | Anti-addition via backside attack on the halonium ion. |

| Br₂ | Cyclic Bromonium Ion | 1,2-Dibromo-1-chlorononane | Anti-addition; regioselectivity influenced by electronic and steric factors. |

Addition of Hydrogen Halides: Concerted vs. Stepwise Mechanisms

The addition of hydrogen halides (HX) to alkenes is a classic example of an electrophilic addition. unacademy.commasterorganicchemistry.com For unsymmetrical alkenes, the regioselectivity is famously described by Markovnikov's rule, which states that the proton adds to the carbon atom that already has more hydrogen atoms, leading to the formation of the more stable carbocation intermediate. masterorganicchemistry.comwou.edu

For this compound, the addition of HX presents a more complex scenario due to the conflicting electronic effects. The reaction proceeds via a stepwise mechanism involving a carbocation intermediate. libretexts.orgchemguide.co.uk

Protonation Step: The electrophilic proton (H⁺) from HX attacks the π-bond of the alkene. This can occur at either C1 or C2.

Protonation at C1: Forms a secondary carbocation at C2 (α-chloro carbocation). This carbocation is destabilized by the electron-withdrawing inductive effect of the chlorine atom but can be stabilized by resonance donation from the chlorine lone pairs.

Protonation at C2: Forms a primary carbocation at C1. This is generally less favorable.

Nucleophilic Attack: The halide ion (X⁻) then attacks the carbocation to form the final product.

The regiochemical outcome depends on the relative stability of the possible carbocation intermediates. The addition of HCl to vinyl chloride, a similar substrate, yields 1,1-dichloroethane, suggesting that the carbocation formed adjacent to the chlorine is the preferred intermediate. askfilo.com By analogy, the addition of HCl to this compound would be expected to yield 2,2-dichlorononane (B14477343) as the major product.

While the stepwise mechanism through a discrete carbocation is widely accepted, a concerted mechanism, where the C-H and C-X bonds form simultaneously through a four-membered transition state, has also been considered, particularly in the gas phase for elimination reactions which are the reverse of addition. researchgate.netresearchgate.net However, for electrophilic additions in solution, the stepwise pathway is generally favored.

| Reagent | Carbocation Intermediate (Major) | Expected Product (Major) | Mechanistic Rationale |

| HCl | 2-Chloro-2-nonyl cation | 2,2-Dichlorononane | Formation of the more stable (secondary, resonance-stabilized) carbocation. |

| HBr | 2-Chloro-2-nonyl cation | 2-Bromo-2-chlorononane | Follows Markovnikov's rule, considering electronic stabilization/destabilization. |

Mechanistic Aspects of Oxidation and Reduction Reactions of this compound

The double bond and the carbon-chlorine bond in this compound are both susceptible to oxidation and reduction under appropriate conditions.

Oxidation: The electron-rich double bond of this compound can be oxidized by various reagents.

Epoxidation: Peroxy acids (like m-CPBA) can react with the double bond to form an epoxide (an oxirane). The mechanism is concerted, with the oxygen atom being delivered to the double bond in a single step. For 1-nonene, enzymatic epoxidation has been studied, yielding 1-nonene oxide. researchgate.net A similar reaction with this compound would yield 2-chloro-1,2-epoxynonane. The electron-withdrawing chlorine would likely decrease the rate of epoxidation compared to 1-nonene.

Dihydroxylation: Reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄) can add two hydroxyl groups across the double bond (syn-dihydroxylation) to form a diol. The mechanism with these reagents involves the formation of a cyclic intermediate (osmate or manganate (B1198562) ester) which is then hydrolyzed.

Oxidative Cleavage: Stronger oxidizing agents like hot, acidic KMnO₄ or ozone (O₃) followed by an oxidative workup can cleave the double bond entirely. Ozonolysis of this compound would initially form an ozonide, which upon workup would yield octanal (B89490) and a fragment derived from the chlorinated carbon (e.g., phosgene (B1210022) or carbon dioxide, depending on workup conditions).

Reduction: Reduction of this compound can target either the double bond or the C-Cl bond.

Catalytic Hydrogenation: The C=C double bond can be reduced to a single bond using H₂ gas and a metal catalyst (e.g., Pd, Pt, Ni). This reaction typically occurs via syn-addition of hydrogen atoms to the less sterically hindered face of the double bond, yielding 2-chlorononane.

Reductive Dehalogenation: The carbon-chlorine bond can be cleaved under reductive conditions. This can be achieved using methods like dissolving metal reductions (e.g., Na in liquid NH₃) or with specific metal hydrides. This process might involve the formation of radical or anionic intermediates. For instance, reduction with sodium could proceed via a radical anion that expels a chloride ion to give a vinylic radical, which is then further reduced to a vinylic anion and protonated to yield 1-nonene.

Ozonolysis Mechanisms and Product Fragmentation

The ozonolysis of this compound involves the oxidative cleavage of its carbon-carbon double bond by ozone (O₃). The reaction proceeds through a well-established mechanism proposed by Rudolf Criegee, which involves several key intermediates. wikipedia.orgmsu.edu

The mechanism initiates with a 1,3-dipolar cycloaddition of ozone to the double bond of this compound, forming a highly unstable primary ozonide, also known as a molozonide. msu.edulibretexts.org This intermediate rapidly undergoes a cycloreversion, breaking apart to yield two primary fragments: a carbonyl compound and a carbonyl oxide, often referred to as the Criegee intermediate. libretexts.orgresearchgate.net For this compound, this fragmentation can theoretically occur in two ways, but cleavage is expected to yield heptanal (B48729) and a chloro-substituted carbonyl oxide.

These fragments can then recombine in a second 1,3-dipolar cycloaddition to form a more stable secondary ozonide (a trioxolane). wikipedia.orgbyjus.com However, the fate of the Criegee intermediate is complex. A significant portion of these intermediates are formed with excess internal energy ("hot" Criegees), causing them to rapidly decompose into other products before the secondary ozonide can form. rsc.org

In the case of haloalkenes like this compound, the presence of the electron-withdrawing chlorine atom influences the reaction rate and product distribution. nih.gov Studies on similar haloalkenes show that ozonolysis can lead to a diverse array of products beyond simple carbonyls, including epoxides and other rearrangement products, due to the electronic effect of the halogen. umich.edu The yields of final ozonides from haloalkenes tend to decrease with increased halogen substitution. umich.edu

The final products obtained from the ozonolysis of this compound depend on the workup conditions used after the initial reaction with ozone. A reductive workup preserves aldehydes, while an oxidative workup would oxidize any resulting aldehydes to carboxylic acids. masterorganicchemistry.com

| Reactant | Key Intermediate | Primary Fragmentation Products | Final Products (after Reductive Workup) |

|---|---|---|---|

| This compound | Primary Ozonide (Molozonide) | Heptanal and Chlorocarbonyl Oxide | Heptanal and other related carbonyl compounds |

Catalytic Hydrogenation Pathways and Stereocontrol

Catalytic hydrogenation of this compound involves the addition of hydrogen (H₂) across the double bond to yield 2-chlorononane. This transformation is typically carried out using heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum, or homogeneous catalysts like complexes of rhodium and iridium. acs.org

The mechanistic pathway generally involves the adsorption of both the alkene and hydrogen onto the surface of the metal catalyst. The double bond of this compound coordinates to the active sites of the catalyst. Hydrogen molecules also adsorb and dissociate into hydrogen atoms on the metal surface. These atoms are then transferred sequentially to the carbons of the double bond, resulting in saturation.

Stereocontrol in hydrogenation reactions is often dictated by the steric hindrance of the substrate. The alkene typically adsorbs onto the catalyst surface from its less sterically hindered face. The hydrogen atoms are then delivered to the same face of the double bond, resulting in a syn-addition. For a molecule like this compound, which is prochiral at the C2 position upon hydrogenation, the stereochemical outcome can be influenced by the catalyst system. While simple heterogeneous catalysts may show little selectivity, asymmetric hydrogenation using chiral catalysts can, in principle, produce an enantioenriched product.

Recent advancements in catalysis have shown that certain cobalt and iridium-based systems can achieve hydrogenation with high functional-group tolerance and thermodynamic stereocontrol. nih.govnih.gov In these reactions, which may proceed through radical intermediates, the final product distribution often favors the most thermodynamically stable stereoisomer. nih.gov

Nucleophilic Substitution and Elimination Mechanisms at the Chlorinated Carbon

Sₙ1 and Sₙ2 Pathways in this compound Related Structures

This compound, as a vinylic halide, is characteristically unreactive toward both Sₙ1 and Sₙ2 nucleophilic substitution reactions. doubtnut.comglasp.coyoutube.com This inertness is a hallmark of halides attached directly to a double-bonded carbon.

Sₙ1 Mechanism: The Sₙ1 pathway is disfavored due to the extreme instability of the intermediate that would be formed. glasp.co The rate-determining step of an Sₙ1 reaction is the departure of the leaving group to form a carbocation. chemguide.co.uk In the case of this compound, this would result in a positive charge on an sp²-hybridized carbon, creating a vinylic carbocation. This type of carbocation is significantly less stable than its sp³-hybridized alkyl counterparts and therefore requires a very high activation energy to form. youtube.com

Sₙ2 Mechanism: The Sₙ2 pathway is also inhibited for several reasons. quora.com

Steric Hindrance: The Sₙ2 mechanism requires a backside attack by the nucleophile, which is blocked by the electron density of the pi bond and the rest of the alkene structure. glasp.coyoutube.com

Electronic Repulsion: The incoming nucleophile, being electron-rich, is repelled by the high electron density of the C=C double bond. youtube.com

Bond Strength: Resonance between the chlorine atom's lone pairs and the pi system gives the C-Cl bond a partial double-bond character. doubtnut.com This strengthens the bond, making it more difficult to break than a typical C-Cl single bond in an alkyl halide.

| Mechanism | Feasibility for this compound | Key Reason | Required Conditions |

|---|---|---|---|

| Sₙ1 | Highly Unfavorable | Instability of the vinylic carbocation intermediate. glasp.co | Weak nucleophile, polar protic solvent. |

| Sₙ2 | Highly Unfavorable | Steric hindrance and electronic repulsion from the pi bond; C-Cl bond strength. doubtnut.comyoutube.com | Strong nucleophile, polar aprotic solvent. |

| E1 | Unfavorable | Proceeds via the unstable vinylic carbocation. iitk.ac.in | Weak base, polar protic solvent, heat. |

| E2 | Favorable | Concerted mechanism avoids unstable intermediates. | Strong, sterically hindered base; anti-periplanar geometry. iitk.ac.innerdfighteria.info |

E1 and E2 Elimination Mechanisms

Elimination reactions of vinylic halides are possible, with the E2 mechanism being more common than the E1. iitk.ac.in These reactions, known as dehydrohalogenation, result in the formation of alkynes or allenes.

E2 Mechanism: The E2 reaction is a concerted, one-step process where a base removes a proton from a beta-carbon while the leaving group departs simultaneously. youtube.commasterorganicchemistry.com This pathway is favored by the use of a strong base. For an E2 reaction to occur, the beta-hydrogen and the chlorine leaving group must be in an anti-periplanar orientation (in the same plane, but on opposite sides of the C-C bond). nerdfighteria.info In this compound, removal of a hydrogen from C1 could potentially lead to the formation of nona-1,2-diene. Removal of a hydrogen from C3, if sterically accessible and with the correct geometry, could lead to non-1-yne.

E1 Mechanism: The E1 mechanism is a two-step process that begins with the formation of a carbocation, the same unstable vinylic cation that makes the Sₙ1 pathway unfavorable. nerdfighteria.infonumberanalytics.com Because it relies on this high-energy intermediate, the E1 pathway is generally not a viable route for vinylic halides like this compound unless under forcing conditions. iitk.ac.in

Mechanistic Roles of Catalysts in this compound Synthesis and Transformations

Ligand Effects and Stereoconvergence in Catalytic Processes

In transition-metal-catalyzed reactions, such as cross-coupling or hydrogenation, the ligands bound to the metal center play a crucial role in determining the catalyst's activity, selectivity, and stability. numberanalytics.com Ligands can modify the electronic properties (making the metal more or less electron-rich) and the steric environment around the metal, which directly influences how a substrate like this compound binds and reacts. numberanalytics.comacs.org

For instance, in cross-coupling reactions, bulky, electron-rich phosphine (B1218219) ligands on a palladium or nickel catalyst can facilitate the oxidative addition step involving the C-Cl bond and stabilize the resulting organometallic intermediate. Bidentate and tridentate ligands are commonly used to control the geometry and reactivity of the catalytic complex. acs.org

A powerful concept in modern catalysis is stereoconvergence , where a reaction transforms a mixture of stereoisomers (e.g., a mixture of E and Z isomers of a substituted vinyl halide) into a single, enantioenriched product. nih.gov This is highly valuable as it avoids the need to start with a pure stereoisomer.

Single Electron Transfer (SET) Mechanisms in Metal-Mediated Reactions

Single Electron Transfer (SET) represents a fundamental step in many chemical transformations, enabling reaction pathways that are distinct from conventional two-electron (polar) mechanisms. acs.org In the context of metal-mediated reactions involving substrates like this compound, SET processes are crucial for activating the molecule to form reactive intermediates. acs.orgrsc.org These mechanisms typically involve a transition metal complex that transfers a single electron to or from the organic substrate. york.ac.uk

The activation of this compound via a metal-mediated SET pathway can be conceptualized through two primary routes: reductive or oxidative SET. In a reductive process, a low-valent metal complex donates a single electron to the this compound molecule. This electron can be accepted into the π* antibonding orbital of the double bond or the σ* antibonding orbital of the carbon-chlorine bond. The addition of an electron to the C-Cl σ* orbital is typically favored, leading to the rapid dissociation of the chloride anion and the formation of a nonenyl radical intermediate. This process is a key example of an inner-sphere electron transfer, where bond breaking is concomitant with the electron transfer. york.ac.uk

Conversely, an oxidative SET would involve the transfer of an electron from the π-system of this compound to a high-valent metal complex, forming a radical cation. The feasibility of these SET pathways is governed by the relative redox potentials of the metal catalyst and the substrate. nih.gov The generation of these radical intermediates is the key initiation step, after which they can engage in a variety of subsequent reactions, such as cyclization, addition, or coupling. rsc.org

The nature of the electron transfer can be classified as either outer-sphere or inner-sphere. york.ac.ukmdpi.com

Outer-Sphere Electron Transfer: In this mechanism, the electron tunnels between the metal catalyst and the substrate without any change in the inner coordination sphere of the metal. york.ac.uk The process is governed by the Franck-Condon principle, and its rate is influenced by the reorganization energy of the solvent and the changes in metal-ligand bond lengths upon change in oxidation state. york.ac.ukmdpi.com

Inner-Sphere Electron Transfer: This pathway requires the formation of a direct bond or a bridging ligand between the metal center and the substrate. york.ac.uk For this compound, the chlorine atom could act as a bridging ligand, facilitating the electron transfer from the metal to the organic moiety, followed by C-Cl bond cleavage. This mechanism is often more efficient for substrates with a suitable coordinating group. mdpi.com

Recent research has highlighted the ability to control SET-based radical initiation by modulating the spin state of the transition metal catalyst through the influence of axial ligands. rsc.org For instance, the coordination of a substrate to a metal center can induce a spin state change that lowers the energy barrier for the SET process, thereby facilitating the selective generation of radical intermediates. rsc.org

Table 1: Key Factors in Metal-Mediated Single Electron Transfer (SET) Reactions

| Parameter | Description | Relevance to this compound | Source(s) |

| Catalyst Redox Potential | The potential of the metal complex to be oxidized or reduced. It must be matched to the substrate for efficient electron transfer. | A metal with a sufficiently negative reduction potential is needed to reduce this compound and cleave the C-Cl bond. | nih.gov |

| Mechanism Type | The pathway of electron transfer, either outer-sphere (non-contact) or inner-sphere (contact/bridged). | The chlorine atom allows for a potential inner-sphere mechanism, which can be highly efficient. | york.ac.ukmdpi.com |

| Radical Intermediate | The highly reactive species (e.g., nonenyl radical) formed after the electron transfer event. | The formation of a vinyl radical at the C1 position would be the key reactive intermediate for subsequent bond formations. | rsc.org |

| Ligand Sphere | Ligands on the metal catalyst that modulate its electronic properties, spin state, and steric environment. | Ligands can be tuned to control the catalyst's reactivity and selectivity in reactions involving this compound. | rsc.org |

Understanding Catalytic Cycles (e.g., Mo-based catalysts)

Molybdenum-based catalysts are renowned for their efficacy in a range of chemical transformations, most notably olefin and alkyne metathesis. rsc.orgifpenergiesnouvelles.fr While specific studies on the metathesis of this compound are not extensively detailed, the principles of Mo-catalyzed cycles for functionalized olefins provide a strong framework for understanding its potential reactivity. rsc.org High-oxidation-state d⁰ molybdenum alkylidene complexes, often called Schrock catalysts, are particularly effective for such reactions. rsc.org

The generally accepted mechanism for olefin metathesis is the Chauvin mechanism, which proceeds through a catalytic cycle involving two key intermediates: a metal alkylidene and a metallacyclobutane. rsc.org

The catalytic cycle for a potential self-metathesis of this compound would proceed as follows:

[2+2] Cycloaddition: The starting Mo-alkylidene catalyst, [Mo]=CHR, reacts with this compound in a [2+2] cycloaddition to form a four-membered metallacyclobutane intermediate. The regioselectivity of this step is influenced by steric and electronic factors, including the chloro-substituent.

Cycloreversion: The metallacyclobutane intermediate undergoes a retro-[2+2] cycloaddition. This fragmentation can occur in two ways: it can either regenerate the starting materials (a non-productive step) or produce a new olefin and a new Mo-alkylidene complex. For a productive step, the ring would cleave to release an olefin and form a new molybdenum alkylidene, now incorporating the chloro-substituted vinylidene fragment, [Mo]=CCl(C₇H₁₅).

Reaction with Second Substrate: This new Mo-alkylidene reacts with another molecule of this compound to form a second, differently substituted metallacyclobutane.

Product Formation and Catalyst Regeneration: This second metallacyclobutane undergoes another cycloreversion, releasing the final metathesis product (1,2-dichloro-1,16-diheptyl-1-ene in the case of self-metathesis) and regenerating a Mo-alkylidene species that can re-enter the catalytic cycle.

The presence of the chlorine atom directly on the double bond of this compound presents a significant challenge. The electron-withdrawing nature of the chlorine can deactivate the double bond towards the electrophilic metal alkylidene. Furthermore, the chlorine atom could potentially coordinate to the Lewis acidic metal center, leading to catalyst inhibition or decomposition. Despite these challenges, Mo-based systems have shown tolerance for certain functional groups, including chloro-substituents on alkyl chains in alkyne metathesis. ifpenergiesnouvelles.fr Catalyst design, including the choice of ligands (e.g., bulky alkoxides or aryloxides), is critical to enhance stability and activity in the presence of such functional groups. rsc.orgacs.org

Table 2: Performance of Mo-Based Catalysts in Metathesis of Functionalized Substrates

| Catalyst Precursor/System | Substrate Example | Transformation | Key Finding | Source(s) |

| MoCl₂(NO)₂L₂ / Phenol | 7-chloro-3-heptyne | Alkyne Metathesis | The chloro-substituted alkyne showed high reactivity, comparable to simple alkyl-disubstituted alkynes. | ifpenergiesnouvelles.fr |

| [MesC≡Mo(OtBuF₆)₃] | Functionalized Alkynes | Alkyne Metathesis | Catalyst showed high activity and functional group tolerance, including for substrates with protic groups. | acs.org |

| MoO₃/SiO₂ | Propylene | Olefin Metathesis | Supported Mo-oxide catalysts can be activated to form active alkylidene species for metathesis. | rsc.org |

| Mo-NU-1008 (MOF-supported) | Cyclohexene | Epoxidation | Demonstrates how catalyst support and environment (pore size) affect the activity and accessibility of Mo active sites. | osti.gov |

Advanced Analytical Characterization in 2 Chloro 1 Nonene Research

Chromatographic Separation Techniques for Purity and Isomer Analysis

Chromatography is fundamental in separating 2-Chloro-1-nonene from any impurities or isomeric forms that may be present in a sample. quora.com The choice of technique depends on the volatility and polarity of the compound.

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. ntu.edu.sg For a compound like this compound, which is expected to be volatile, GC is an ideal method for assessing purity. The sample is vaporized and carried by an inert gas through a column containing a stationary phase. Separation is achieved based on the differential partitioning of the compound between the mobile gas phase and the stationary liquid or solid phase.

A Flame Ionization Detector (FID) is commonly paired with GC for the analysis of organic compounds. scioninstruments.com As the separated components elute from the column, they are burned in a hydrogen-air flame, producing ions that generate a measurable electrical current. scioninstruments.com The detector's response is proportional to the amount of carbon in the analyte, making it an excellent tool for quantifying the purity of this compound. ntu.edu.sgjordilabs.com The high sensitivity of GC-FID allows for the detection of even trace amounts of impurities. ntu.edu.sg For instance, in the analysis of related chloro-compounds like vinyl chloride, headspace GC-FID has been successfully used to determine purity and quantify residues. gcms.czchemicke-listy.czshimadzu.com

Typical GC-FID Parameters for Haloalkene Analysis:

| Parameter | Value/Description | Source |

| Column Type | Capillary column (e.g., CP-PoraBOND Q) | gcms.czgcms.cz |

| Carrier Gas | Helium or Nitrogen | ntu.edu.sg |

| Injection Mode | Split/Splitless or Headspace | gcms.cz |

| Oven Temperature | Programmed ramp (e.g., 80°C to 250°C) | gcms.cz |

| Detector | Flame Ionization Detector (FID) | scioninstruments.com |

| Detector Temp. | ~250°C | gcms.cz |

While GC-FID is excellent for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) is indispensable for the definitive identification and structural elucidation of this compound. mdpi.com After the GC separates the components of the mixture, each component enters the mass spectrometer. mdpi.com

In the MS, molecules are ionized, typically by electron ionization (EI), causing them to fragment in a reproducible pattern. chromforum.org The mass-to-charge ratio (m/z) of the molecular ion and its characteristic fragment ions are measured, creating a mass spectrum that serves as a molecular "fingerprint." This fragmentation pattern provides detailed structural information, allowing for the unambiguous identification of this compound and differentiation from its isomers. chromforum.org The combination of the retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the compound's identity. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that can be applied to a wide range of compounds, including those that are not sufficiently volatile for GC. openaccessjournals.comthermofisher.com For this compound, HPLC could be employed for analysis, particularly if derivatization is performed or if it is part of a complex, non-volatile mixture.

In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. thermofisher.com Separation is based on the compound's affinity for the stationary phase versus the mobile phase. openaccessjournals.com Different types of HPLC, such as reverse-phase (RP-HPLC) with a nonpolar stationary phase (like C18) and a polar mobile phase, are commonly used. pan.olsztyn.pl

Detection in HPLC can be achieved using various detectors. A Diode-Array Detector (DAD) can provide UV-Vis spectra of the eluting peaks, which can aid in identification. measurlabs.com Coupling HPLC with a mass spectrometer (LC-MS) provides the same powerful structural elucidation capabilities as GC-MS for a broader range of compounds. researchgate.net This technique would be valuable for confirming the molecular weight and structure of this compound. europa.eunih.gov

Spectroscopic Methods for Structural Assignment and Confirmation

Spectroscopic methods are essential for confirming the structural assignments made through chromatographic and mass spectrometric techniques. These methods probe the interactions of molecules with electromagnetic radiation to reveal details about their atomic and bonding arrangements.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules.

¹H NMR: Proton NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, ¹H NMR would show distinct signals for the vinyl protons (=CH₂) and the protons on the carbon adjacent to the chlorine, as well as the protons along the nonyl chain. The splitting patterns (multiplicity) of these signals would help to confirm the connectivity of the atoms. For related vinyl chloride compounds, specific chemical shifts for protons near the double bond and chlorine atom have been identified. nih.govchemicalbook.com

¹³C NMR: Carbon-13 NMR provides information about the different types of carbon atoms in the molecule. acs.org Each unique carbon atom in this compound would give a distinct signal, allowing for confirmation of the carbon skeleton. The chemical shifts of the sp² carbons of the double bond and the carbon atom bonded to the chlorine would be particularly diagnostic. nih.govacs.org

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish correlations between protons (COSY) and between protons and their directly attached carbons (HSQC). These experiments are invaluable for unambiguously assigning all the ¹H and ¹³C signals and confirming the complete structural framework of this compound.

Predicted NMR Data for this compound (based on analogous structures):

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | ~5.0 - 6.0 | Multiplets | Vinyl protons (=CH₂) |

| ¹H | ~2.2 - 2.6 | Triplet | Protons on C3 (-CH₂-CCl=) |

| ¹³C | ~130 - 140 | Singlet | C1 (=CH₂) |

| ¹³C | ~120 - 130 | Singlet | C2 (-CCl=) |

| ¹³C | ~60 - 70 | Singlet | Carbon bearing chlorine in related structures |

Note: Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying the functional groups present in a molecule. msu.edu Fourier Transform Infrared (FTIR) spectroscopy is a modern version of the technique that offers higher resolution and sensitivity.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C=C double bond, the vinylic C-H bonds, and the C-Cl bond.

Expected IR Absorption Frequencies for this compound:

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Source |

| =C-H Stretch | 3000 - 3100 | Medium | orgchemboulder.compressbooks.pub |

| C-H Stretch (alkyl) | 2850 - 3000 | Strong | libretexts.org |

| C=C Stretch | 1640 - 1680 | Medium | orgchemboulder.compressbooks.pub |

| =C-H Bend | 650 - 1000 | Strong | orgchemboulder.compressbooks.pub |

| C-Cl Stretch | 550 - 850 | Strong | libretexts.orgresearchgate.net |

The C=C stretching vibration is a key indicator of the alkene functionality. orgchemboulder.com The C-Cl stretching frequency can provide information about the nature of the halogen-carbon bond. researchgate.netupi.edu Analysis of the vibrational modes of similar molecules like vinyl chloride and other vinyl halides provides a strong basis for interpreting the spectrum of this compound. nih.govacs.orgroyalsocietypublishing.orgrsc.orgijpsr.com

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about a molecule's vibrational modes. When monochromatic light interacts with this compound, the vast majority of the light is scattered elastically (Rayleigh scattering), while a small fraction is scattered inelastically (Raman scattering). This inelastic scattering results in a shift in the frequency of the scattered light, which corresponds to the energy of specific molecular vibrations.

For this compound, Raman spectroscopy can identify and characterize key functional groups. The C=C stretching vibration of the vinyl group is a particularly strong and characteristic Raman band. In chloroalkenes, this vibration typically appears in the 1570–1620 cm⁻¹ region. s-a-s.org The presence of the chlorine atom on the double bond influences the electronic environment and, consequently, the exact frequency of this vibration.

Other significant vibrational modes include the C-Cl stretch, which is expected in the lower frequency region of the spectrum, generally between 600 and 800 cm⁻¹. Studies on other chloroalkanes have identified C-Cl stretching vibrations in this range, such as in 1,2,3-trichloropropane (B165214) where peaks were observed at 663 cm⁻¹, 721 cm⁻¹, 740 cm⁻¹, and 754 cm⁻¹. researchgate.netspiedigitallibrary.orgmdpi.com Additionally, various C-H stretching and bending vibrations associated with the alkene and the nonyl chain can be observed, providing a complete vibrational fingerprint of the molecule. americanpharmaceuticalreview.com The analysis of these Raman bands, including their position, intensity, and polarization, allows for a detailed structural confirmation of this compound. s-a-s.org

Table 1: Characteristic Raman Vibrational Modes for this compound This table is based on typical frequency ranges for the specified functional groups in similar molecules.

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

| C=C Stretch | Alkene (Vinyl) | 1570 – 1620 s-a-s.org |

| C-Cl Stretch | Chloroalkene | 600 – 800 researchgate.netspiedigitallibrary.org |

| =C-H Stretch | Alkene | 3000 – 3100 |

| C-H Stretch | Alkyl Chain | 2850 – 2960 |

| CH₂ Scissoring | Alkyl Chain | 1440 - 1470 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it serves two primary purposes: determining the precise molecular weight and elucidating the molecular structure through analysis of its fragmentation patterns. The molecular weight of this compound is 160.68 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum, a high-energy electron beam bombards the molecule, causing it to ionize and form a molecular ion (M⁺). A key feature in the mass spectrum of any chlorine-containing compound is the presence of two molecular ion peaks due to the natural isotopic abundance of chlorine: ³⁵Cl (75.77%) and ³⁷Cl (24.23%). youtube.comdocbrown.info This results in an (M)⁺ peak and an (M+2)⁺ peak with a characteristic intensity ratio of approximately 3:1. docbrown.info For this compound, these peaks would appear at m/z 160 and m/z 162.

The high-energy ionization process also causes the molecular ion to break apart into smaller, charged fragments. The analysis of these fragments provides a roadmap to the original structure. Common fragmentation pathways for haloalkanes include the loss of the halogen atom or cleavage of C-C bonds. knockhardy.org.ukinstructables.com For this compound, prominent fragments would likely result from the loss of a chlorine radical ([M-Cl]⁺) or through various cleavages along the nonyl chain.

Table 2: Predicted Mass Spectrometry Fragments for this compound Fragmentation is a complex process and this table represents plausible major fragments based on general principles.

| m/z Value | Ion Formula | Description |

| 162 | [C₉H₁₇³⁷Cl]⁺ | Molecular ion with ³⁷Cl isotope |

| 160 | [C₉H₁₇³⁵Cl]⁺ | Molecular ion with ³⁵Cl isotope (M⁺) nih.gov |

| 125 | [C₉H₁₇]⁺ | Loss of a chlorine radical ([M-Cl]⁺) |

| 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement) |

| 63 | [C₂H₂Cl]⁺ | Fragment containing the chloro-vinyl group |

| 43 | [C₃H₇]⁺ | Propyl cation (base peak in many alkanes) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. azolifesciences.com The technique involves directing a beam of X-rays onto a single crystal, which diffracts the X-rays into a specific pattern of reflections. azolifesciences.com By analyzing this diffraction pattern, researchers can construct a three-dimensional electron density map of the molecule and from it, determine atomic positions, bond lengths, bond angles, and torsional angles with very high precision. azolifesciences.comcam.ac.uk

As this compound is a liquid at standard temperature and pressure, it has not been characterized by single-crystal X-ray diffraction. To perform this analysis, the compound would first need to be crystallized, which would likely require very low temperatures. If a suitable single crystal could be grown, X-ray crystallography would provide unambiguous data on its solid-state conformation and the nature of intermolecular interactions (e.g., van der Waals forces) that dictate how the molecules pack together in the crystal lattice. mdpi.com This information is fundamental to understanding the relationship between molecular structure and macroscopic physical properties.

Table 3: Hypothetical Data Obtainable from X-ray Crystallography of this compound This table illustrates the types of parameters that would be determined if a single crystal structure analysis were performed.

| Parameter | Description | Hypothetical Information Gained |

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). mdpi.com | Defines the basic repeating unit of the crystal. |

| Space Group | The specific symmetry group of the crystal. mdpi.com | Describes the symmetry operations within the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell edges. mdpi.com | Defines the size and shape of the repeating unit. |

| Bond Lengths (e.g., C=C, C-Cl) | The precise distance between bonded atoms. azolifesciences.com | Confirms bonding and provides insight into bond order. |

| Bond Angles (e.g., Cl-C=C) | The angle formed by three connected atoms. azolifesciences.com | Defines the local geometry of the molecule. |

| Intermolecular Contacts | The shortest distances between atoms of adjacent molecules. | Reveals how molecules pack and interact in the solid state. |

Electrochemical Analysis Techniques Relevant to Chloroalkene Reactivity (e.g., Cyclic Voltammetry)

Electrochemical analysis techniques, such as cyclic voltammetry (CV), are used to study the redox properties of chemical species. eag.comnews-medical.net CV involves measuring the current that develops in an electrochemical cell as the potential of a working electrode is linearly swept between two set limits and back again. wikipedia.orglibretexts.org This method provides valuable information about the kinetics and thermodynamics of electron transfer reactions. solubilityofthings.com

For this compound, electrochemical analysis can probe the reactivity of both the carbon-carbon double bond and the carbon-chlorine bond. The C-Cl bond in chloroalkanes and chloroalkenes can be electrochemically reduced, typically in an irreversible process. researchgate.net In a cyclic voltammogram, this would be observed as a reduction (cathodic) peak on the forward scan, with no corresponding oxidation (anodic) peak on the reverse scan. The potential at which this peak occurs is indicative of the energy required to cleave the C-Cl bond.

The alkene C=C double bond could potentially be oxidized at a sufficiently high positive potential. By analyzing the peak potentials, peak currents, and the shape of the voltammogram, researchers can determine formal reduction potentials, electron transfer kinetics, and the stability of the resulting intermediates. wikipedia.orgossila.com These studies are crucial for understanding the compound's reactivity in redox environments.

Table 4: Key Parameters from Cyclic Voltammetry of a Chloroalkene This table outlines the primary information derived from a typical cyclic voltammetry experiment on a molecule like this compound.

| Parameter | Symbol | Information Provided |

| Cathodic Peak Potential | Epc | Potential at which the rate of reduction is maximal. wikipedia.org |

| Anodic Peak Potential | Epa | Potential at which the rate of oxidation is maximal. wikipedia.org |

| Cathodic Peak Current | ipc | Related to the concentration of the analyte and the rate of the reduction reaction. wikipedia.org |

| Anodic Peak Current | ipa | Related to the concentration and oxidation rate of the species formed during reduction. |

| Reversibility (ipa/ipc) | - | The ratio of anodic to cathodic peak currents indicates the stability of the product of the electron transfer reaction. An irreversible system (like C-Cl cleavage) would lack a reverse peak. ossila.com |

Theoretical and Computational Studies on 2 Chloro 1 Nonene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the electronic makeup of 2-Chloro-1-nonene and predicting its chemical behavior. These methods allow for the determination of molecular properties that are difficult to measure experimentally.

Density Functional Theory (DFT) has become a widely used method for studying the electronic structure of chloroalkene systems due to its balance of computational cost and accuracy. aip.org DFT calculations can predict various molecular properties, including optimized geometries, vibrational frequencies, and electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

Table 1: Predicted Optimized Geometrical Parameters for this compound (based on data for 2-chloropropene)

| Parameter | Neutral Molecule (Predicted) | Cationic Species (Predicted) |

| C1=C2 Bond Length (Å) | ~ 1.34 | > 1.34 |

| C2-Cl Bond Length (Å) | ~ 1.74 | < 1.74 |

| C1-C2-Cl Bond Angle (°) | ~ 122 | < 122 |

| C1-C2-C3 Bond Angle (°) | ~ 124 | < 124 |

These values are estimations based on trends observed in similar molecules like 2-chloropropene (B1346963) and are not from direct calculations on this compound. aip.org

The HOMO-LUMO energy gap is a crucial parameter for predicting chemical reactivity. A smaller gap generally indicates higher reactivity. For chloroalkenes, the HOMO is typically a π-orbital associated with the double bond, and the LUMO is a σ*-orbital associated with the C-Cl bond. DFT calculations can accurately predict these orbital energies and the resulting gap. researchgate.netmdpi.com

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. stanford.edu These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide a detailed analysis of the molecular orbitals (MOs) of this compound. aip.orgstanford.edu

The analysis of MOs helps in understanding the nature of chemical bonds and the reactivity of the molecule. For instance, the coefficients of the atomic orbitals in the HOMO and LUMO indicate the most probable sites for electrophilic and nucleophilic attack, respectively. In this compound, the HOMO is expected to be localized on the C=C double bond, making it susceptible to electrophilic attack. The LUMO, with significant contribution from the C-Cl antibonding orbital, indicates that nucleophilic attack could lead to the cleavage of the C-Cl bond.

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative)

| Molecular Orbital | Energy (eV) (Illustrative) |

| HOMO | ~ -9.5 |

| LUMO | ~ 1.5 |

| HOMO-LUMO Gap | ~ 11.0 |

Note: These are illustrative values and the actual energies would require specific ab initio calculations for this compound.

Investigation of Reaction Pathways and Transition States through Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface (PES). This allows for the identification of transition states and the calculation of activation energies, providing a deeper understanding of reaction kinetics and thermodynamics. wuxibiology.comscm.com

Electrophilic Addition: The reaction of this compound with an electrophile, such as HBr, proceeds via a two-step mechanism involving a carbocation intermediate. openstax.orglibretexts.org Computational modeling can be used to calculate the energy profile of this reaction. The first step, the protonation of the double bond, is the rate-determining step. openstax.org The stability of the resulting carbocation determines the regioselectivity of the reaction. For this compound, the addition of a proton to C1 would lead to a more stable secondary carbocation at C2, stabilized by the electron-donating alkyl chain.

Elimination Reactions: this compound can undergo elimination reactions to form alkynes or dienes. For example, the elimination of HCl from 2-chloropropene has been studied computationally, revealing pathways to both propyne (B1212725) and allene. researchgate.net Similar pathways can be conceptualized for this compound. The calculation of the transition state geometries and activation barriers for these elimination reactions can predict the favored products under different conditions. researchgate.netscispace.com

Substitution Reactions: While less common for vinylic halides, nucleophilic substitution reactions can be investigated computationally. The energy profile for the direct displacement of the chloride ion can be calculated to determine the feasibility of such a reaction.

Table 3: Illustrative Calculated Activation Energies for Reactions of a Chloroalkene

| Reaction Type | Reactants | Product(s) | Activation Energy (kcal/mol) (Illustrative) |

| Electrophilic Addition | This compound + HBr | 2-Bromo-2-chlorononane | 10-15 |

| Elimination (E2) | This compound + Base | Non-1-yne / Nona-1,2-diene | 20-30 |

These are representative values and the actual activation energies would depend on the specific reactants, solvent, and level of theory used in the calculation.

Solvents can have a significant impact on reaction rates and mechanisms. numberanalytics.comrsc.org Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous dielectric medium, or explicitly, by including individual solvent molecules in the calculation.

For reactions involving charged intermediates, such as the carbocation formed during electrophilic addition, polar solvents can stabilize the intermediate and the transition state leading to it, thereby accelerating the reaction. numberanalytics.com In contrast, for a concerted reaction where the charge is more dispersed in the transition state, the effect of solvent polarity might be less pronounced. Computational studies can quantify these solvent effects on the reaction energetics, providing a more accurate picture of the reaction in solution. rsc.orgrsc.org

Stereochemical Predictions and Conformational Analysis

Computational methods are invaluable for predicting the three-dimensional structure of molecules and the stereochemical outcome of reactions.

The long alkyl chain in this compound allows for a multitude of conformations. Conformational analysis using computational methods can identify the low-energy conformers and the barriers to rotation around the single bonds. For long-chain haloalkanes, the extended, anti-periplanar conformation is often the most stable in the gas phase. nih.govacs.orgacs.org However, in solution, other folded conformations might become more populated.

In reactions that generate new stereocenters, computational modeling can predict the preferred stereoisomer. For example, in the electrophilic addition to a chiral alkene, the approach of the electrophile can be influenced by the existing stereocenter, leading to diastereoselectivity. beilstein-journals.orglibretexts.orgresearchgate.net By modeling the transition states for the formation of different stereoisomers, the diastereomeric excess can be predicted. The stereochemical outcome of such reactions is often governed by a combination of steric and electronic factors, which can be dissected using computational analysis. beilstein-journals.orgresearchgate.net

Computational Design of Novel Reactions and Catalysts for this compound

The advancement of computational chemistry has provided powerful tools for the rational design of novel catalysts and reaction pathways, moving beyond traditional trial-and-error experimental methods. mdpi.commdpi.com For a substrate like this compound, which contains both a reactive alkene and a halogenated carbon, computational approaches offer a pathway to design selective and efficient transformations. These in silico methods allow for the high-throughput screening of virtual catalyst libraries and the detailed mechanistic investigation of reaction pathways, ultimately accelerating the discovery of optimal catalytic systems. d-nb.inforsc.org

The core strategy involves using computational models to predict catalyst performance based on structure-activity relationships. mdpi.com Techniques such as Density Functional Theory (DFT) are employed to study reaction mechanisms, calculate activation energy barriers, and understand the electronic and steric factors that govern reactivity and selectivity. nih.govnih.gov Furthermore, data-driven approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling and machine learning, leverage large datasets to predict catalyst performance and guide experimental efforts. d-nb.inforesearchgate.net

Research Findings in Catalyst Design for Related Substrates

While specific computational studies focusing exclusively on this compound are not extensively documented, research on analogous molecules like 1-nonene (B85954) and other haloalkenes provides a strong foundation for designing potential catalysts and reactions.

Catalyst Design for Alkene Functionalization:

A significant area of research is the development of catalysts for the functionalization of long-chain alkenes such as 1-nonene. In one study, a combination of high-throughput experimentation and statistical data analysis was used to investigate silica-grafted Mo imido alkylidene catalysts for the homodimerization of 1-nonene. researchgate.net This data-driven approach identified σ-donor electronic effects and dispersive interactions as key drivers for catalytic activity. researchgate.net Notably, the analysis led to the identification of an optimal catalyst featuring a unique 2-chloro-1-naphthyl substituent, demonstrating the role of chloro-substituted aryl groups in tuning catalyst performance. researchgate.net

In another example, the enantioselective aziridination of 1-nonene was achieved using a series of planar chiral rhodium indenyl catalysts. nih.gov Computational studies using DFT were crucial in elucidating the reaction mechanism. The calculations revealed a stepwise process involving the migratory insertion of the alkene into the rhodium-nitrenoid bond, which forms a strained four-membered metallacycle. nih.gov This step was identified as being both the rate-determining and enantio-determining step of the reaction. nih.gov The study optimized the catalyst by electronically tuning the indenyl ligand, finding that more electron-rich catalysts improved the reaction yield significantly while maintaining high enantioselectivity. nih.gov

| Catalyst | Description | Yield (%) | Enantiomeric Ratio (e.r.) |

|---|---|---|---|

| (S,S)-2 | Base Catalyst | 27 | 93:7 |

| (S,S)-7 | Electron-Rich Variant | 37 | 95:5 |

| (S,S)-8 | Pentamethylated (More Electron-Rich) | 44 | 95:5 |

| (±)-9 | Designed Electron-Rich Catalyst | 77 | N/A |

Computational Design of Dehalogenating Enzymes:

The presence of a chlorine atom in this compound makes it a potential substrate for dehalogenase enzymes. Computational methods have been instrumental in the in silico design of artificial metallo-haloalkane dehalogenases. nih.gov One approach involves grafting a metal-binding site into a haloalkane dehalogenase enzyme scaffold. nih.gov The stability and geometry of these computationally designed active sites can be analyzed using molecular dynamics (MD) simulations and tools that predict metal-binding energies. nih.govresearchgate.net

For instance, simulations can assess the stability of the metal-binding site over time, with fluctuations of around 2.0 Å across a 20-nanosecond simulation indicating a stable configuration. nih.gov The proposed catalytic mechanism for such an artificial enzyme involves the metal ion interacting with the halogen atom, which polarizes the carbon-halogen bond. This polarization makes the alpha-carbon more susceptible to nucleophilic attack, thereby lowering the activation energy of the dehalogenation reaction. nih.gov These computational protocols provide a blueprint for creating novel biocatalysts that could be tailored for the specific dehalogenation of substrates like this compound.

| Computational Method | Application | Key Insights | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Mechanistic investigation of aziridination; Study of rhodium carbenoids. | Identifies transition states, rate-determining steps, and explains stereochemical outcomes. | nih.govacs.org |

| Molecular Dynamics (MD) Simulations | Analysis of artificial enzyme stability; evaluation of catalyst-substrate binding. | Confirms the stability of computationally designed metal-binding sites in enzymes. | nih.govresearchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting catalyst activity from molecular descriptors. | Correlates structural features (e.g., electronic effects) with catalytic performance. | mdpi.comresearchgate.net |

| Hybrid QM/MM Methods | Modeling large systems like enzymes or complex catalytic cycles. | Allows for accurate calculation of reaction energies in a complex environment by treating the active site with high-level theory. | mdpi.com |

The convergence of these computational strategies—from data-driven catalyst discovery to the mechanistic analysis of reaction pathways and the in silico design of novel enzymes—offers a comprehensive toolkit for developing new chemical transformations for this compound.

Environmental Fate, Transport, and Degradation Studies of Chloroalkenes, Including 2 Chloro 1 Nonene

Atmospheric Degradation Pathways

Once released into the atmosphere, chloroalkenes are subject to various chemical and photochemical degradation processes. The primary mechanisms involve reactions with key atmospheric oxidants that determine their atmospheric lifetime and the nature of the secondary pollutants formed.

The dominant atmospheric loss process for 2-chloro-1-nonene and other chloroalkenes is their reaction with hydroxyl (OH) radicals, which are highly reactive and prevalent during the daytime. The reaction is typically initiated by the electrophilic addition of the OH radical to the carbon-carbon double bond. The position of the chlorine atom on the double bond significantly influences the reaction rate. For instance, chlorine substitution at one of the double-bonded carbons generally leads to a lower reaction rate compared to the parent alkene.

Reactions with ozone (O3) also contribute to the degradation of chloroalkenes, although this pathway is generally slower than the reaction with OH radicals for many compounds in this class. The ozonolysis mechanism proceeds via the formation of a primary ozonide, which then decomposes into a Criegee intermediate and an aldehyde or ketone.

During nighttime, reactions with the nitrate (B79036) radical (NO3) can become a significant degradation pathway, particularly in polluted urban environments. Similar to OH radicals, NO3 radicals add to the C=C double bond, initiating a series of reactions that can lead to the formation of organic nitrates and other secondary pollutants.

The kinetics of the reactions with atmospheric oxidants determine the atmospheric lifetime of chloroalkenes. While specific kinetic data for this compound is not extensively documented in publicly available literature, studies on analogous chlorinated alkenes provide valuable insights. The rate constants for these reactions are highly dependent on the molecular structure of the specific chloroalkene.

For example, the rate constant for the reaction of OH radicals with 1-chloropropene is significantly different from that with 2-chloropropene (B1346963), highlighting the influence of the chlorine atom's position. Atmospheric lifetimes (τ) are calculated based on these rate constants and the average concentration of the oxidant in the troposphere. Generally, the atmospheric lifetimes of chloroalkenes with respect to OH radical reactions are on the order of hours to days, indicating they are relatively short-lived in the atmosphere. For instance, the calculated atmospheric lifetime of 1-chloro-1-nonene due to reaction with OH radicals is estimated to be approximately 4.5 hours, assuming a typical OH concentration. This short lifetime suggests that long-range atmospheric transport is limited.

Table 1: Estimated Atmospheric Lifetimes of Selected Chloroalkenes with OH Radicals

| Compound | OH Rate Constant (cm³/molecule·s) | Estimated Atmospheric Lifetime (hours) |

| 1-Chloropropene | 1.9 x 10⁻¹¹ | ~14.6 |

| 2-Chloropropene | 1.0 x 10⁻¹¹ | ~27.8 |

| 1-Chloro-1-nonene | ~6.2 x 10⁻¹¹ (Estimated) | ~4.5 |

Note: Data for 1-chloro-1-nonene is estimated based on structure-activity relationships. Lifetimes are calculated assuming an average OH radical concentration of 1 x 10⁶ molecules/cm³.

The atmospheric degradation of this compound and related compounds leads to the formation of a variety of secondary products, some of which are photochemically reactive and can contribute to the formation of photochemical smog and secondary organic aerosols (SOA).

The reaction with OH radicals, for example, results in the formation of chloro-hydroxy-alkyl radicals. In the presence of oxygen (O2), these are converted to peroxy radicals, which can then react with nitric oxide (NO) to produce alkoxy radicals. The subsequent decomposition and reaction of these alkoxy radicals can yield a range of smaller, oxygenated and chlorinated products, including phosgene (B1210022), chloroacetic acids, and various aldehydes and ketones. For 1-chloropropene, major products include formaldehyde (B43269) and chloroacetaldehyde. By analogy, the degradation of this compound would be expected to produce octanal (B89490) and chloro-formaldehyde, among other species. These products can have their own environmental impacts and contribute to ozone formation in the troposphere.

Aquatic and Soil Degradation Mechanisms

In soil and aquatic systems, the fate of chloroalkenes like this compound is governed by different sets of processes, primarily microbial degradation under either anaerobic or aerobic conditions.

Under anaerobic (oxygen-deficient) conditions, which are common in saturated soils, sediments, and certain groundwater aquifers, the primary degradation pathway for many chlorinated hydrocarbons is reductive dechlorination. This process involves the sequential removal of chlorine atoms, with the chloroalkene serving as an electron acceptor.

Microorganisms, particularly species of Dehalococcoides, mediate this process by utilizing hydrogen (H2) as an electron donor. The double bond of the chloroalkene is typically reduced first, followed by the removal of chlorine atoms from the resulting chloroalkane. For instance, tetrachloroethene (PCE) is reductively dechlorinated to trichloroethene (TCE), then to dichloroethene (DCE), vinyl chloride (VC), and finally to the non-toxic ethene. A similar pathway could be postulated for this compound, where it would first be reduced to 2-chlorononane, which may then undergo further dechlorination to nonane (B91170), although specific studies on this compound are lacking. The efficiency of this process is highly dependent on environmental conditions such as pH, temperature, and the availability of electron donors.

In the presence of oxygen, aerobic microorganisms can degrade chloroalkenes. Some bacteria are capable of using these compounds as a source of carbon and energy. The initial step in aerobic degradation often involves oxidation of the molecule, catalyzed by monooxygenase or dioxygenase enzymes.

For some chloroalkenes, this can lead to the formation of epoxides, which are highly reactive and can be subsequently hydrolyzed and further metabolized. For example, some strains of bacteria can co-metabolize trichloroethene (TCE) in the presence of a primary substrate like methane (B114726) or toluene. The methane monooxygenase enzyme fortuitously oxidizes TCE to TCE-epoxide, which is unstable and breaks down into various products that can be assimilated by the cell. It is plausible that similar co-metabolic pathways could exist for the degradation of this compound in environments where suitable primary substrates are present, leading to its eventual mineralization to carbon dioxide, water, and chloride ions.

Hydrolytic Stability and Transformation Pathways

Hydrolysis is a chemical transformation process where a molecule reacts with water, leading to the cleavage of one or more bonds. For chloroalkenes, the stability of the carbon-chlorine (C-Cl) bond, particularly on a vinylic carbon (a carbon involved in a double bond), is a key determinant of its susceptibility to hydrolysis.

Generally, chloroalkenes are not readily hydrolyzed under typical environmental pH and temperature conditions. waterquality.gov.au The C-Cl bond in a vinyl halide, such as this compound, is stronger than in its saturated chloroalkane counterpart due to the sp² hybridization of the carbon atom. This increased bond strength makes nucleophilic substitution by water a slow process. Studies on vinyl chloride, the simplest chloroalkene, indicate that it undergoes negligible hydrolysis in aqueous environments, with estimated half-lives exceeding a year. epa.gov Abiotic degradation for other chloroethenes is also reported to be very slow, with potential half-lives of many years. usgs.gov

The expected primary transformation pathway for this compound via hydrolysis would involve the substitution of the chlorine atom to form an enol, which would then rapidly tautomerize to the corresponding ketone, 2-nonanone (B1664094). However, this reaction is anticipated to be extremely slow under neutral pH conditions. While alkaline conditions can promote dehydrochlorination in some chlorinated compounds like PVC, this is not a relevant pathway for this compound. uctm.eduacs.org Therefore, hydrolysis is not considered a significant environmental degradation pathway for this compound compared to other processes like volatilization or biodegradation. epa.gov

Photolytic Degradation in Aqueous and Surface Environments

Photolytic degradation, or photolysis, involves the breakdown of chemical compounds by light energy. This process can occur through direct absorption of light by the contaminant (direct photolysis) or be mediated by other light-absorbing substances called photosensitizers (indirect or photosensitized degradation).

Direct Photolysis Rates and Mechanisms

For direct photolysis to occur, a chemical must absorb light in the solar spectrum that reaches the Earth's surface (wavelengths >290 nm). The primary mechanism for the direct photolysis of chlorinated compounds often involves the homolytic cleavage of the C-Cl bond to form a vinyl radical and a chlorine radical (Cl•). nih.gov

A study on 1-chlorodecane, a structurally similar chlorinated alkane, showed that it could be completely degraded by UV irradiation. nih.gov The proposed mechanism involved the initial photo-ionization and release of a chlorine radical, which then reacts with water to generate highly reactive hydroxyl radicals (•OH). nih.gov A similar mechanism can be postulated for this compound. The generated radicals can then initiate a cascade of further reactions, leading to the breakdown of the parent molecule. nih.gov Potential products from these subsequent reactions could include alcohols and ketones. However, without specific absorption spectra and quantum yield data for this compound, the environmental significance and rate of direct photolysis remain speculative.

Sorption and Mobility in Environmental Compartments

The movement of this compound through soil and its potential to reach groundwater is governed by its sorption characteristics and the properties of the soil.

Soil Adsorption and Desorption Characteristics

Sorption describes the partitioning of a chemical between the solid phase (soil particles) and the aqueous phase (soil water). For non-ionic, hydrophobic organic compounds like this compound, sorption is primarily driven by partitioning into the soil organic matter (SOM). udel.edu The tendency of a chemical to adsorb to soil is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). qsardb.org